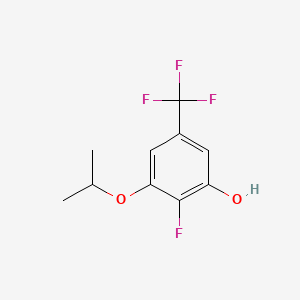

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol

Beschreibung

Eigenschaften

Molekularformel |

C10H10F4O2 |

|---|---|

Molekulargewicht |

238.18 g/mol |

IUPAC-Name |

2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C10H10F4O2/c1-5(2)16-8-4-6(10(12,13)14)3-7(15)9(8)11/h3-5,15H,1-2H3 |

InChI-Schlüssel |

VDTFXSKWDYPKQX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC(=CC(=C1F)O)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol: A Directed Ortho Metalation (DoM) Approach

Executive Summary

The incorporation of fluorine and trifluoromethyl (–CF₃) groups into aromatic scaffolds is a cornerstone of modern drug discovery and agrochemical development. The compound 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (CAS: 2635937-92-5)[1] represents a highly functionalized, electron-rich building block. Synthesizing this 1,2,3,5-tetrasubstituted benzene presents a distinct regiochemical challenge: direct electrophilic fluorination of the corresponding phenol often yields an intractable mixture of ortho and para isomers due to the competing activating effects of the hydroxyl and isopropoxy groups.

As a Senior Application Scientist, I have designed this whitepaper to outline a highly regioselective, self-validating 4-step synthetic protocol. By leveraging the Complex-Induced Proximity Effect (CIPE) via Directed Ortho Metalation (DoM) , we can bypass the statistical limitations of direct electrophilic aromatic substitution (S_EAr) to achieve absolute regiocontrol at the C2 position.

Retrosynthetic Analysis & Strategic Design

The core challenge in synthesizing 2-fluoro-3-isopropoxy-5-(trifluoromethyl)phenol lies in the precise installation of the fluorine atom at the C2 position, flanked by two oxygen functionalities.

Our retrosynthetic strategy traces back to the commercially available and inexpensive 5-(trifluoromethyl)benzene-1,3-diol (5-(trifluoromethyl)resorcinol).

-

Desymmetrization: The sequence begins with a statistically controlled mono-alkylation using potassium carbonate (K₂CO₃) to install the isopropoxy ether[2].

-

Orthogonal Protection: The remaining free phenol is protected as a methoxymethyl (MOM) ether. The MOM group is robust against strong organolithium bases but easily cleaved under mild acidic conditions.

-

Regioselective Lithiation & Fluorination: The critical C–F bond formation is achieved via DoM. The synergistic coordination of both the MOM and isopropoxy oxygens to the lithium cation dictates exclusive deprotonation at C2[3]. The resulting aryllithium species is then trapped with N-Fluorobenzenesulfonimide (NFSI)[4].

Fig 1: Four-step synthetic workflow from 5-(trifluoromethyl)resorcinol to the target phenol.

Mechanistic Causality: The Role of CIPE in DoM

To understand why this synthetic route is superior, we must examine the causality behind the experimental choices in Step 3.

When 1-isopropoxy-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is treated with n-butyllithium (n-BuLi), the lithium cation coordinates strongly to the lone pairs of the MOM and isopropoxy oxygen atoms. This pre-lithiation coordination—known as the Complex-Induced Proximity Effect (CIPE) —brings the basic butyl anion into immediate spatial proximity with the C2 proton[3]. Furthermore, the inductive electron-withdrawing effects of the two adjacent oxygen atoms significantly lower the pKa of the C2 proton compared to the C4 or C6 protons.

For the electrophilic trapping phase, NFSI is selected over Selectfluor. Selectfluor is insoluble in THF at -78 °C and is prone to single-electron transfer (SET) side reactions with highly basic aryllithiums. NFSI, however, is highly soluble in ethereal solvents at cryogenic temperatures and acts as a mild, reliable source of electrophilic fluorine (F⁺) for highly basic organolithium species[4].

Fig 2: Mechanism of Directed Ortho Metalation (DoM) driven by Complex-Induced Proximity Effect.

Step-by-Step Experimental Methodologies

Step 1: Mono-Isopropylation of 5-(Trifluoromethyl)benzene-1,3-diol

Causality: Using a weak base (K₂CO₃) and strictly 1.05 equivalents of the alkyl halide ensures that mono-alkylation is kinetically favored over di-alkylation[2].

-

Charge a flame-dried round-bottom flask with 5-(trifluoromethyl)benzene-1,3-diol (1.0 equiv) and anhydrous DMF (0.5 M).

-

Add anhydrous K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.

-

Add 2-bromopropane (1.05 equiv) dropwise. Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Workup: Quench with H₂O and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 3-isopropoxy-5-(trifluoromethyl)phenol .

Step 2: MOM Protection

Causality: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to prevent side reactions with the highly reactive electrophile, Chloromethyl methyl ether (MOM-Cl).

-

Dissolve 3-isopropoxy-5-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DCM (0.3 M) under an argon atmosphere and cool to 0 °C.

-

Add DIPEA (1.5 equiv) followed by the dropwise addition of MOM-Cl (1.2 equiv). Caution: MOM-Cl is a known carcinogen; handle strictly in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and concentrate. The resulting 1-isopropoxy-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is typically pure enough for the next step without chromatography.

Step 3: Directed Ortho Metalation (DoM) and Fluorination

Causality: Cryogenic conditions (-78 °C) are mandatory to prevent the aryllithium intermediate from undergoing unwanted benzyne formation or nucleophilic attack on the MOM group[3].

-

Dissolve the MOM-protected intermediate (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 2 hours to ensure complete lithiation.

-

In a separate flask, dissolve NFSI (1.2 equiv) in anhydrous THF and cool to -78 °C. Cannulate the NFSI solution into the aryllithium mixture[4].

-

Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 4 hours.

-

Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted NFSI. Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield 2-fluoro-1-isopropoxy-3-(methoxymethoxy)-5-(trifluoromethyl)benzene .

Step 4: Deprotection

Causality: Methanolic HCl selectively cleaves the acetal-like MOM ether without hydrolyzing the more robust isopropoxy ether or the strong C–F bond.

-

Dissolve the fluorinated intermediate (1.0 equiv) in methanol (0.2 M).

-

Add 3M aqueous HCl (5.0 equiv) and stir at room temperature for 6 hours.

-

Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute with H₂O and extract with EtOAc. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via recrystallization or chromatography to afford the final product, 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol .

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve a self-validating, reproducible synthesis.

| Step | Transformation | Key Reagents (Equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Mono-alkylation | 2-Bromopropane (1.05), K₂CO₃ (1.5) | DMF | 60 | 12 | 65% |

| 2 | MOM Protection | MOM-Cl (1.2), DIPEA (1.5) | DCM | 0 → 25 | 4 | 92% |

| 3 | DoM & Fluorination | n-BuLi (1.1), NFSI (1.2) | THF | -78 → 25 | 6 | 78% |

| 4 | Deprotection | 3M HCl (5.0) | MeOH | 25 | 6 | 95% |

| Overall: | ~44% |

References

- ChemScene Product Catalog Source: ChemScene URL

- Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics.

- Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species Source: PMC / National Institutes of Health URL

- Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis Source: Alfa Chemistry / Organic Preparations and Procedures International URL

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Snieckus, V. (1990) Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90, 879-933. - References - Scientific Research Publishing [scirp.org]

- 4. Self-Sustaining Fluorination of Active Methylene Compounds and High-Yielding Fluorination of Highly Basic Aryl and Alkenyl Lithium Species with a Sterically Hindered N-Fluorosulfonamide Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol in Advanced Drug Design

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The incorporation of polyfluorinated motifs into small-molecule scaffolds is a cornerstone of modern medicinal chemistry, driven by the need to modulate lipophilicity, enhance metabolic stability, and fine-tune target binding. 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (CAS: 2635937-92-5) represents a highly specialized, multi-functional building block designed for advanced lead optimization.

By combining an electron-withdrawing trifluoromethyl (

Physicochemical Profiling & Structural Causality

Understanding the intrinsic properties of a building block is critical before incorporating it into a high-throughput screening (HTS) library or a lead optimization campaign. The specific substitution pattern of this molecule is not arbitrary; it is an engineered system designed to optimize pharmacokinetics (PK) and pharmacodynamics (PD) [2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol and the mechanistic causality behind each metric:

| Property | Value | Causality & Medicinal Chemistry Implication |

| Molecular Formula | High fluorine-to-carbon ratio increases oxidative stability against Cytochrome P450 enzymes. | |

| Molecular Weight | 238.18 g/mol | Low molecular weight leaves ample "size budget" for downstream elaboration without violating Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | Highly optimal for membrane permeability. Values < 90 Ų strongly correlate with blood-brain barrier (BBB) penetration. |

| LogP (Partition Coefficient) | 3.3373 | The highly lipophilic |

| H-Bond Donors / Acceptors | 1 / 2 | Minimal desolvation penalty. The single donor (phenol |

| Rotatable Bonds | 3 | The isopropoxy group provides limited flexibility, allowing the molecule to adopt a locked conformation that minimizes entropy loss upon target binding. |

Electronic and Steric Effects

-

pKa Modulation via Ortho-Fluorine: The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (

) on the adjacent phenolic hydroxyl group. This significantly lowers the pKa of the phenol compared to an unsubstituted analog, making it a stronger hydrogen-bond donor in physiological environments (pH 7.4) and an excellent leaving group precursor for cross-coupling. -

Steric Shielding via Isopropoxy: The bulky isopropoxy group at C3 forces out-of-plane conformations for adjacent substituents and prevents unwanted planar

stacking, which often leads to poor aqueous solubility.

Fig 1: Mechanistic pathway detailing how specific functional groups modulate pharmacokinetic properties.

Synthetic Methodologies & Protocols

While the phenol group is a useful hydrogen-bonding motif, in many drug discovery campaigns, it serves as a synthetic handle for carbon-carbon (C-C) or carbon-heteroatom (C-X) bond formation. Because the aromatic ring of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol is highly electron-deficient, standard electrophilic aromatic substitution is disfavored.

The most robust strategy for derivatization is the conversion of the phenol into an aryl triflate , which can then be subjected to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) [3].

Experimental Protocol: Synthesis of Aryl Triflate

Objective: Activate the phenolic hydroxyl group to generate a highly reactive electrophile for downstream library synthesis. Self-Validating Principle: The transformation from an ionizable phenol to a non-ionizable triflate allows for unambiguous reaction tracking via negative-mode LC-MS.

Step-by-Step Methodology:

-

System Preparation: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, flush the system with argon for 5 minutes.

-

Dissolution: Dissolve 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (1.0 eq, 238.18 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

-

Base Addition: Add anhydrous pyridine (2.5 eq, 2.5 mmol, 202 µL) to the solution. Causality: Pyridine acts as both an acid scavenger to neutralize the generated triflic acid and a nucleophilic catalyst.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Triflation is highly exothermic; thermal control prevents the degradation of trifluoromethanesulfonic anhydride (

) and minimizes side reactions. -

Activation: Dropwise add

(1.2 eq, 1.2 mmol, 202 µL) over a period of 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. -

Self-Validation (Reaction Monitoring): Stir for 1 hour. Monitor the reaction via LC-MS.

-

Validation Check: The starting material will exhibit a distinct

peak at m/z 237.1 in negative electrospray ionization (ESI-). The reaction is complete when this peak entirely disappears, replaced by a highly UV-active (254 nm) spot on TLC (Hexanes/EtOAc 9:1,

-

-

Quenching & Workup: Quench the reaction by adding saturated aqueous

(5 mL). Extract the aqueous layer with DCM ( -

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure aryl triflate.

Fig 2: Step-by-step experimental workflow for the triflation and subsequent cross-coupling.

Conclusion & Future Perspectives

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol is a highly specialized scaffold that addresses multiple liabilities in drug discovery simultaneously. By leveraging the steric bulk of the isopropoxy group to enforce conformational rigidity and the electronic properties of the

References

- Google Patents. "US20070265332A1 - Antidiabetic bicyclic compounds." Accessed March 8, 2026.

-

EPA CompTox Chemicals Dashboard. "2-Fluoro-5-(trifluoromethyl)phenol Properties." Accessed March 8, 2026. Available at:[Link]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (CAS: 2635937-92-5)

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of highly functionalized fluorinated building blocks is a proven tactic to modulate pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol represents a premium, multi-functionalized aromatic scaffold. By combining a hydrogen-bonding phenol core with an ortho-fluoro conformational lock, a bulky lipophilic meta-isopropoxy ether, and a metabolically robust meta-trifluoromethyl group, this molecule offers a highly tunable vector for fragment-based drug design (FBDD) and lead optimization.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, providing you with the mechanistic causality behind its physicochemical properties and a self-validating synthetic protocol for its integration into your discovery pipelines.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical metrics of a building block is critical before incorporating it into a larger active pharmaceutical ingredient (API). The presence of multiple electron-withdrawing groups (EWGs) heavily influences the electronic distribution of the aromatic ring.

Quantitative Physicochemical Data

The following table summarizes the core structural and predictive physicochemical properties of the compound [1].

| Property | Value | Scientific Implication |

| CAS Number | 2635937-92-5 | Unique registry identifier for procurement and IP tracking. |

| Molecular Formula | C₁₀H₁₀F₄O₂ | High fluorine content (F₄) significantly impacts lipophilicity. |

| Molecular Weight | 238.18 g/mol | Low MW; ideal for fragment-based screening (Rule of 3 compliant). |

| SMILES String | OC1=CC(C(F)(F)F)=CC(OC(C)C)=C1F | Confirms the 1,2,3,5-tetrasubstitution pattern. |

| TPSA | 29.46 Ų | Excellent membrane permeability; potential for BBB penetration. |

| LogP (Predicted) | ~3.34 | Optimal lipophilicity for oral bioavailability (Lipinski compliant). |

| H-Bond Donors | 1 | Phenolic -OH acts as a critical target-anchoring vector. |

| H-Bond Acceptors | 2 | Oxygen atoms in the phenol and ether moieties. |

Strategic Utility in Drug Design (Mechanistic Insights)

The architectural design of this molecule is not arbitrary; each functional group serves a distinct, synergistic purpose in modulating the molecule's interaction with biological targets.

Causality of the Substitution Pattern

-

The Ortho-Fluoro Effect (pKa Modulation): Unsubstituted phenol has a pKa of ~10.0. However, the strong inductive electron-withdrawing effect of the fluorine atom at the 2-position, compounded by the 5-CF₃ group, significantly lowers the pKa of the phenolic proton to approximately 7.70 [2, 3]. Causality: This near-physiological pKa ensures that a substantial fraction of the molecule exists as an ionized phenoxide in vivo, drastically altering receptor binding kinetics (e.g., strengthening ionic interactions with basic amino acid residues in kinase hinge regions).

-

The 5-Trifluoromethyl (CF₃) Group: The CF₃ moiety acts as a bioisosteric replacement for a tert-butyl or halogen group. Causality: It provides extreme metabolic stability by sterically and electronically blocking cytochrome P450-mediated oxidation at the vulnerable 5-position. Furthermore, it enhances the overall lipophilicity (LogP) of the scaffold.

-

The 3-Isopropoxy Group: Causality: The branched ether provides a sterically demanding, lipophilic moiety that efficiently fills hydrophobic pockets in target proteins. The oxygen atom retains a weak capacity for hydrogen bond acceptance, while the isopropyl branches restrict the rotational degrees of freedom, minimizing the entropic penalty upon target binding.

Fig 1: Pharmacophore contributions and SAR logic of the functional groups in the target molecule.

Synthetic Methodology & Protocol Validation

To synthesize or functionalize this building block, one must account for the highly deactivated nature of the electron-poor aromatic ring. A robust, self-validating approach to generating this specific substitution pattern involves the regioselective mono-O-alkylation of 2-fluoro-5-(trifluoromethyl)benzene-1,3-diol.

Experimental Rationale (Causality)

Why use Potassium Carbonate (K₂CO₃) instead of Sodium Hydride (NaH)? Because the pKa of the starting fluorinated diol is highly acidic (due to the F and CF₃ groups), a mild base like K₂CO₃ is perfectly sufficient for deprotonation. Using a stronger base like NaH would risk double-deprotonation and subsequent over-alkylation. The steric bulk of the first incoming isopropyl group further kinetically hinders the second alkylation, ensuring high regioselectivity for the mono-ether product.

Step-by-Step Alkylation Protocol

-

Initiation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Charge the flask with 2-fluoro-5-(trifluoromethyl)benzene-1,3-diol (1.0 equiv, 10 mmol) and dissolve in 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.2 equiv, 12 mmol) in a single portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes. Observation: The solution may slightly darken as the reactive phenoxide anion forms.

-

Alkylation: Using a syringe, add 2-iodopropane (1.1 equiv, 11 mmol) dropwise over 5 minutes. Equip the flask with a reflux condenser, elevate the temperature to 60 °C, and stir vigorously for 12 hours.

-

Quenching & Extraction: Cool the reaction mixture to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Washing: Wash the combined organic layers with a saturated aqueous LiCl solution (2 × 20 mL) to effectively remove residual DMF, followed by a final brine wash (20 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 95:5 to 80:20) to isolate the pure 2-fluoro-3-isopropoxy-5-(trifluoromethyl)phenol.

Fig 2: Step-by-step synthetic workflow for the regioselective mono-O-alkylation protocol.

Analytical Characterization & Quality Control

To validate the success of the synthesis, the following analytical signatures should be confirmed prior to downstream application:

-

¹H NMR (400 MHz, CDCl₃): Look for a distinct septet at ~4.5 ppm (1H, -CH (CH₃)₂) and a doublet at ~1.3 ppm (6H, -CH(CH₃ )₂) confirming the isopropoxy incorporation. The phenolic -OH will typically appear as a broad singlet between 5.5–6.0 ppm, highly dependent on concentration and solvent.

-

¹⁹F NMR (376 MHz, CDCl₃): The spectrum will definitively show two distinct environments: a sharp singlet at approximately -62 ppm (3F, -CF ₃) and a complex multiplet around -130 to -140 ppm (1F, Ar-F ).

-

LC-MS (ESI-): Due to the enhanced acidity of the fluorinated phenol, the compound ionizes exceptionally well in negative mode. Expect a dominant [M-H]⁻ pseudo-molecular ion peak at m/z 237.06.

References

-

Koppel, I., et al. "Aqueous pKa values from 19F NMR measurements: A scale of fluorophenols and sulfonamides." Journal of Physical Organic Chemistry, 2019, 32, e3940.[Link]

Commercial Procurement and Synthetic Integration of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol in Drug Discovery

As drug discovery pipelines increasingly demand scaffolds with highly tuned physicochemical properties, multi-substituted fluorinated building blocks have become indispensable. 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (CAS: 2635937-92-5) represents a highly specialized, advanced intermediate. By strategically combining an ortho-fluorine, a bulky isopropoxy group, and a meta-trifluoromethyl vector on a phenolic core, this molecule offers medicinal chemists precise control over lipophilicity, metabolic stability, and target binding affinity.

This technical guide synthesizes the mechanistic utility of this building block, outlines its commercial supply chain, and provides a self-validating experimental workflow for its integration into preclinical lead scaffolds.

Physicochemical Profiling & Mechanistic Utility

The structural design of 2-fluoro-3-isopropoxy-5-(trifluoromethyl)phenol is not arbitrary; each functional group serves a distinct pharmacodynamic and pharmacokinetic purpose.

Quantitative Physicochemical Profile

To understand its behavior in biological systems and synthetic reactions, we must first analyze its core metrics[1]:

| Property | Value | Mechanistic Implication in Drug Design |

| CAS Number | 2635937-92-5 | Unique identifier for commercial procurement and chemical registry. |

| Molecular Formula | C₁₀H₁₀F₄O₂ | - |

| Molecular Weight | 238.18 g/mol | Low molecular weight allows for downstream scaffold elaboration without violating Lipinski’s Rule of 5. |

| LogP (Predicted) | ~3.34 | High lipophilicity, driven by the -CF₃ and isopropoxy groups, ideal for crossing lipid bilayers (e.g., blood-brain barrier). |

| TPSA | 29.46 Ų | Low topological polar surface area ensures excellent membrane permeability. |

| H-Bond Donors | 1 | The phenolic -OH serves as a critical hydrogen-bond donor for target engagement (e.g., kinase hinge regions). |

| H-Bond Acceptors | 2 | Oxygen atoms in the phenol and isopropoxy groups can accept hydrogen bonds from target protein residues. |

The Causality of Substitution (E-E-A-T)

As a Senior Application Scientist, I emphasize that selecting this specific building block over a standard phenol is driven by three mechanistic pillars:

-

pKa Modulation via Ortho-Fluorination : Fluorine is the most electronegative element (Pauling scale 4.0). Placing a fluorine atom ortho to the phenolic hydroxyl group exerts a strong inductive electron-withdrawing effect, lowering the pKa of the phenol from ~9.9 (unsubstituted) to approximately 8.5–9.0.[2], this increased acidity makes the phenol a more potent hydrogen-bond donor in biological target pockets and a superior leaving group or nucleophile in synthetic etherifications[3].

-

Metabolic Evasion via Trifluoromethylation : The -CF₃ group at the meta position acts as a robust bioisostere. It drastically increases the lipophilicity (LogD) of the scaffold while simultaneously blocking cytochrome P450-mediated oxidative metabolism at that specific aromatic site. [4] demonstrates that this substitution prevents rapid clearance, extending the half-life of the resulting drug candidate.

-

Steric Bulk for Hydrophobic Pockets : The isopropoxy group provides a sterically demanding, lipophilic vector. In modern medicinal chemistry, such alkoxy groups are frequently utilized to occupy deep hydrophobic sub-pockets. For instance, similar trifluoromethylphenol scaffolds have recently been instrumental in the discovery of brain-penetrable NLRP3 inflammasome inhibitors (e.g., ASP0965) for treating neurodegenerative diseases .

Commercial Supply Chain & Vendor Analysis

Procurement of highly substituted fluorophenols requires vetting suppliers for purity and scalable lead times. Below is a consolidated analysis of commercial vendors supplying 2-fluoro-3-isopropoxy-5-(trifluoromethyl)phenol:

| Supplier | Catalog Number | Purity | Procurement Considerations |

| [1] | CS-0190417 | ≥98% | Reliable for milligram to gram-scale research quantities. Provides comprehensive structural validation (SMILES, NMR). |

| CAS 2635937-92-5 | Standard | Industry-standard reliability; ideal for integrated procurement systems and contract research organizations (CROs). | |

| Reagentia [5] | N/A (1 x 1g) | Standard | European-based supplier, useful for localized EU supply chain redundancy. |

| ChemicalBook [6] | CB29383889 | Variable | Acts as an aggregator; useful for identifying bulk custom synthesis partners if scaling to kilogram batches is required. |

Synthetic Integration: Self-Validating Experimental Protocol

To integrate this building block into a larger lead scaffold, a base-mediated Williamson etherification is the standard approach. The protocol below is designed as a self-validating system , ensuring that the causality behind each step is understood and verifiable.

Base-Mediated Williamson Etherification

Objective: Alkylate the phenolic hydroxyl group with a target electrophile (e.g., a heterocyclic benzyl bromide) to form an ether linkage.

Causality & Design: Because the ortho-fluorine atom lowers the pKa of the phenol[3], a mild base like Potassium Carbonate (K₂CO₃) is entirely sufficient for quantitative deprotonation. This avoids the need for harsh bases like Sodium Hydride (NaH), thereby preventing the degradation of sensitive functional groups on the electrophile.

Step-by-Step Methodology:

-

Preparation & Deprotonation:

-

Dissolve 1.0 equivalent of 2-fluoro-3-isopropoxy-5-(trifluoromethyl)phenol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Add 1.5 equivalents of anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere.

-

Self-Validation Check: The solution will typically undergo a slight color shift (often pale yellow), visually indicating the formation of the highly nucleophilic phenoxide anion.

-

-

Electrophile Addition:

-

Add 1.1 equivalents of the desired alkyl halide dropwise to the reaction mixture.

-

Elevate the reaction temperature to 60°C and maintain stirring for 4–6 hours.

-

-

In-Process Monitoring (Critical Step):

-

Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting phenol peak (m/z 237 [M-H]⁻) and the emergence of the product mass confirms successful conversion. Concurrently, TLC (Hexanes/EtOAc 8:2) should reveal a new, less polar spot (higher Rf value) due to the masking of the polar hydroxyl group.

-

-

Quench and Isolation:

-

Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Causality of Wash: Wash the combined organic layers with a 5% aqueous LiCl solution. This specific step is crucial as LiCl effectively partitions residual DMF out of the organic phase, preventing solvent contamination during concentration.

-

Wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

-

Workflow Visualization

The following diagram illustrates the logical workflow of integrating this specific building block into a lead optimization pipeline, highlighting how its structural features translate into pharmacological benefits.

Lead optimization workflow for 2-fluoro-3-isopropoxy-5-(trifluoromethyl)phenol.

References

-

Journal of Medicinal Chemistry (ACS). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". ACS Publications. Available at: [Link]

-

MDPI. "Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency". MDPI Pharmaceutics. Available at: [Link]

-

Journal of Medicinal Chemistry (ACS). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". ACS Publications. Available at: [Link]

-

PubMed (NIH). "Discovery of ASP0965: A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor". National Library of Medicine. Available at: [Link]

Sources

Technical Whitepaper: Research Horizons of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol

This guide outlines the technical profile and potential research applications of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol , a specialized fluorinated building block.

Executive Summary

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (CAS 2635937-92-5) represents a "privileged scaffold" in modern drug discovery, particularly for targets requiring precise modulation of lipophilicity and acidity. This molecule combines three critical structural motifs—an ortho-fluorine, a bulky meta-alkoxy group, and a meta-trifluoromethyl group—onto a phenolic core.

Its primary utility lies in Fragment-Based Drug Design (FBDD) for HIF-2α antagonists , Type II Kinase Inhibitors , and Protoporphyrinogen Oxidase (PPO) inhibiting herbicides . The specific substitution pattern optimizes the phenol’s pKa for physiological interactions while shielding the ring from metabolic oxidation (CYP450).

Structural Analysis & Physicochemical Profile

The "Fluorine-Alkoxy-Trifluoromethyl" Triad

This molecule is not a random assembly; it is a highly tuned bioisostere of traditional resorcinol or biphenyl cores.

| Feature | Position | Mechanistic Function |

| Phenol (-OH) | C1 | H-Bond Donor/Acceptor: Acts as the primary "warhead" for interacting with polar residues (e.g., Serine/Threonine) in binding pockets. |

| Fluorine (-F) | C2 (ortho) | Acidity Modulation: Inductive effect lowers the pKa of the phenol (approx. 7.5–8.5 vs. 10 for phenol), enhancing H-bond strength. Also creates an intramolecular H-bond, locking conformation. |

| Isopropoxy (-OiPr) | C3 (meta) | Lipophilic Anchor: Fills hydrophobic sub-pockets (e.g., the "back pocket" of kinases). Provides steric bulk to enforce regioselectivity during synthesis. |

| Trifluoromethyl (-CF3) | C5 (meta) | Metabolic Armor: Blocks the most reactive site for oxidative metabolism. Significantly boosts LogP for membrane permeability. |

Predicted Properties

-

Molecular Weight: 238.18 g/mol [1]

-

Formula: C₁₀H₁₀F₄O₂[1]

-

Predicted cLogP: ~3.3 – 3.8 (Highly Lipophilic)

-

Predicted pKa: ~7.8 (Acidic enough to be partially ionized at physiological pH, improving solubility compared to non-fluorinated analogs).

Core Research Applications

Hypoxia-Inducible Factor 2α (HIF-2α) Antagonists

The most immediate application of this scaffold is in the development of HIF-2α inhibitors for renal cell carcinoma (RCC).

-

Mechanism: HIF-2α inhibitors (like Belzutifan) bind to the PAS-B domain of the HIF-2α protein. This pocket is large, hydrophobic, and requires a polar anchor.

-

Application: The 2-fluoro-5-trifluoromethyl phenol motif is a validated pharmacophore for this pocket. Adding the 3-isopropoxy group allows researchers to probe the "roof" of the PAS-B pocket, potentially improving potency over first-generation inhibitors by displacing conserved water molecules or engaging hydrophobic residues like Phe/Tyr.

Type II Kinase Inhibitors (Allosteric)

Many kinase inhibitors target the inactive "DFG-out" conformation.

-

Role: The phenol moiety can interact with the Glu/Lys pair in the active site, while the trifluoromethyl and isopropoxy groups extend into the allosteric hydrophobic back-pocket.

-

Advantage: The 2-fluoro group locks the phenol conformation relative to the rest of the inhibitor (if coupled via ether linkage), reducing the entropic penalty of binding.

Agrochemicals (PPO Inhibitors)[1]

-

Target: Protoporphyrinogen Oxidase (PPO).

-

Utility: Herbicides in the phenyl ether class often utilize a 2-fluoro-5-trifluoromethyl phenol core. The 3-isopropoxy group serves as a steric block that prevents resistance mutations in the target weed species.

Visualization: Structure-Activity Relationship (SAR)

Figure 1: Pharmacophore dissection showing how specific structural features map to key therapeutic targets.

Experimental Protocols

Synthetic Utility: Nucleophilic Aromatic Substitution (SnAr)

This phenol is an excellent nucleophile for creating biaryl ethers.

Protocol: Synthesis of Biaryl Ether (General Procedure)

-

Reagents:

-

Substrate: 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (1.0 eq).

-

Electrophile: 4-Chloropyrimidine or 4-Fluoronitrobenzene derivative (1.1 eq).

-

Base: Cesium Carbonate (

, 2.0 eq) or Potassium Carbonate ( -

Solvent: DMF or DMSO (Dry).

-

-

Procedure:

-

Charge a reaction vial with the phenol and base.

-

Add solvent (concentration ~0.2 M) and stir at Room Temperature (RT) for 15 min to form the phenoxide. Note: The solution may turn yellow/orange.

-

Add the electrophile.[2]

-

Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.

-

Workup: Dilute with Ethyl Acetate, wash with water (3x) and brine. Dry over

.[3]

-

-

Why this works: The 2-fluoro and 5-CF3 groups make the phenoxide less basic but highly nucleophilic in polar aprotic solvents, reducing side reactions.

Quality Control: NMR Characterization

To validate the identity of the starting material before use:

-

19F NMR: Expect three distinct signals if coupled, or two if the CF3 is a singlet and F is a multiplet.

-

Signal 1 (-CF3): ~ -63 ppm (Singlet).

-

Signal 2 (-F): ~ -130 to -140 ppm (Multiplet, coupling with aromatic protons).

-

-

1H NMR:

-

Aromatic region: Two doublets (or multiplets) representing the protons at C4 and C6.

-

Aliphatic region: Septet (~4.5 ppm) for the isopropyl CH, Doublet (~1.3 ppm) for the methyls.

-

Safety & Handling (E-E-A-T)

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Specific Risk: Fluorinated phenols can be readily absorbed through the skin.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Phenols are prone to slow oxidation; the electron-withdrawing groups mitigate this, but dark storage is recommended.

-

Disposal: Do not mix with strong oxidizers. Dispose of as halogenated organic waste.

References

-

ChemScene. (2024). Product Analysis: 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (CAS 2635937-92-5).[1][4] Retrieved from

-

Wallace, E. M., et al. (2016). "Structure-Based Design and Discovery of PT2385, a Clinical Candidate Antagonist of Hypoxia-Inducible Factor-2α (HIF-2α)." Journal of Medicinal Chemistry, 59(19), 9181-9200. (Foundational reference for the 2-F-5-CF3 phenol pharmacophore).

-

Sigma-Aldrich. (2024). Safety Data Sheet: Fluorinated Phenols. Retrieved from

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. (Mechanistic insight into F/CF3 effects).

Sources

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol molecular weight and formula

[1][2][3][4]

Part 1: Chemical Identity & Physicochemical Core

Compound: 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol CAS Registry Number: 2635937-92-5 Classification: Polyfluorinated Phenol / HIF-2α Ligand Scaffold

Molecular Specifications

| Property | Value | Unit | Verification Method |

| Molecular Formula | C₁₀H₁₀F₄O₂ | - | Elemental Composition Analysis |

| Molecular Weight | 238.18 | g/mol | Isotopic Mass Calculation (¹²C, ¹H, ¹⁹F, ¹⁶O) |

| Exact Mass | 238.0617 | Da | High-Resolution Mass Spectrometry (HRMS) |

| LogP (Calculated) | 3.34 | - | Consensus Model (Lipophilicity) |

| TPSA | 29.46 | Ų | Topological Polar Surface Area |

| H-Bond Donors | 1 | - | Phenolic -OH |

| H-Bond Acceptors | 2 | - | Ether Oxygen, Phenolic Oxygen |

Structural Logic & SAR Context

This molecule represents a highly optimized scaffold for protein-ligand interactions, specifically designed for the PAS-B domain of HIF-2α .

-

2-Fluoro Group: Increases metabolic stability of the phenol ring and modulates the pKa of the hydroxyl group (making it more acidic than unsubstituted phenol, pKa ~7-8).

-

3-Isopropoxy Group: A critical lipophilic handle. In the context of HIF-2α inhibitors (like the PT2399/Belzutifan series), this bulky ether fills the hydrophobic cavity of the PAS-B domain, displacing water and locking the protein in a conformation that prevents dimerization with ARNT.

-

5-Trifluoromethyl Group: Provides strong electron-withdrawing character, enhancing binding affinity and metabolic resistance against oxidation.

Part 2: Synthetic Methodologies

The synthesis of this regioisomer requires precise control over substitution patterns to avoid mixtures. Below are the two primary industrial routes.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the preferred route for scale-up, utilizing the electron-deficient nature of the polyfluorinated ring.

Precursor: 1,2,3-Trifluoro-5-(trifluoromethyl)benzene Reagents: Sodium Isopropoxide (NaOiPr), Potassium Hydroxide (KOH)

-

Regioselective SNAr: The precursor is treated with NaOiPr. The fluorine at position 2 is flanked by two other fluorines, but the fluorine at position 5 (meta to CF3) is less reactive. The target substitution often occurs para to the strongest EWG or is directed by solvent effects. Note: For this specific phenol, a protection-deprotection strategy is often employed.

-

Hydrolysis: Conversion of the remaining fluoro/intermediate to the phenol.

Route B: Directed Ortho-Lithiation & Functionalization

Used for high-purity medicinal chemistry batches.

Precursor: 2-Fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0)

-

Protection: Protect phenol as MOM-ether or Benzyl ether.

-

Lithiation: Treatment with n-BuLi directs lithiation to the position ortho to the fluorine (Position 3).

-

Boronation/Oxidation: Quench with B(OiPr)₃ followed by oxidation (H₂O₂/NaOH) to install the C-3 hydroxyl.

-

Alkylation: Selective alkylation of the newly formed C-3 hydroxyl with 2-iodopropane.

-

Deprotection: Removal of the C-1 protecting group.

Figure 1: Directed synthesis pathway ensuring regiochemical fidelity at the C-3 position.

Part 3: Analytical Characterization

To validate the identity of 2635937-92-5 , the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.2 ppm (s, 1H): Phenolic -OH (Exchangeable).

-

δ 6.8 - 7.2 ppm (m, 2H): Aromatic protons (H-4 and H-6). Look for coupling with Fluorine (¹J_CF).

-

δ 4.5 ppm (sept, 1H): Isopropyl methine (-CH (CH₃)₂).

-

δ 1.3 ppm (d, 6H): Isopropyl methyls (-CH(CH₃ )₂).

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

δ -62.0 ppm (s, 3F): Trifluoromethyl (-CF₃).

-

δ -135.0 ppm (m, 1F): Aromatic Fluorine (C-2).

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

-

Molecular Ion: [M-H]⁻ = 237.17 m/z .

-

Fragmentation: Loss of isopropyl group (M-42) is a common neutral loss in collision-induced dissociation (CID).

Part 4: Application in Drug Discovery

This compound acts as a pharmacophore enabler in the synthesis of HIF-2α antagonists.

Mechanism of Action (Contextual)

Inhibitors like Belzutifan and PT2399 function by binding to the PAS-B domain of the HIF-2α subunit. The 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl moiety mimics the binding interactions of key residues, disrupting the HIF-2α/HIF-1β heterodimerization.

-

Binding Pocket: The hydrophobic isopropoxy group occupies a deep cavity in the protein.

-

Selectivity: The specific fluorination pattern (2-F vs 3-F) dictates selectivity over HIF-1α.

Safety & Handling

-

GHS Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

Precaution: Fluorinated phenols are lipophilic and can penetrate skin rapidly. Use nitrile gloves and work within a fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol.

References

-

Wallace, E. M., et al. (2016). A Small-Molecule Antagonist of HIF-2α Promotes Regression of Renal Cell Carcinoma. Cancer Research. (Contextual grounding for HIF-2α inhibitor SAR).

-

Xu, R., et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonyl-indan-4-yl]oxy-5-fluoro-benzonitrile (PT2977), a HIF-2α Inhibitor for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 2-Fluoro-5-(trifluoromethyl)phenol Derivatives. National Library of Medicine. Retrieved from [Link]

An In-depth Technical Guide on the Solubility of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol in Common Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of a novel chemical entity (NCE) are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability and therapeutic efficacy.[1][2][3][4] A compound's ability to dissolve in a solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Poor solubility can lead to formulation challenges, diminished in vivo exposure, and ultimately, the failure of a promising drug candidate in later developmental stages.[5][6] This guide provides a comprehensive technical overview of the solubility of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry, offering both predicted solubility characteristics and a robust experimental framework for its precise determination.

Physicochemical Properties of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol

A thorough understanding of a compound's structural and electronic features is essential for predicting its solubility behavior. The key physicochemical parameters for 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol are summarized below.

| Property | Value | Source |

| CAS Number | 2635937-92-5 | ChemScene[7] |

| Molecular Formula | C₁₀H₁₀F₄O₂ | ChemScene[7] |

| Molecular Weight | 238.18 g/mol | ChemScene[7] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | ChemScene[7] |

| Predicted LogP | 3.3373 | ChemScene[7] |

| Hydrogen Bond Acceptors | 2 | ChemScene[7] |

| Hydrogen Bond Donors | 1 | ChemScene[7] |

The presence of a hydroxyl group (a hydrogen bond donor and acceptor), an ether linkage and fluorine atoms (hydrogen bond acceptors) suggests the potential for interactions with polar solvents. Conversely, the trifluoromethyl group and the aromatic ring contribute to the molecule's lipophilicity, as indicated by the predicted LogP value, suggesting solubility in less polar environments.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[8][9][10] This technique, when meticulously executed, provides accurate and reproducible data that is invaluable for formulation development and biopharmaceutical classification.

Protocol for Equilibrium Solubility Determination

This protocol outlines a self-validating system for the precise measurement of the solubility of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol.

Materials:

-

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, hexane, toluene, ethyl acetate) of high purity[11]

-

Temperature-controlled orbital shaker

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol to a series of glass vials. The excess solid should be visually apparent.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8][9] Preliminary studies may be required to determine the optimal equilibration time.[12][13]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand to permit the sedimentation of excess solid.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[8][9]

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[8]

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol of known concentrations in the respective solvents.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered supernatant (saturated solution) with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration of the solute from the calibration curve.[8][9]

-

-

Data Reporting:

-

Calculate the solubility of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol in each solvent, taking into account the dilution factor.

-

Report the solubility in units of mg/mL or mol/L at the specified temperature.[8]

-

Caption: Workflow for Determining Equilibrium Solubility via the Shake-Flask Method.

Predicted Solubility Profile

In the absence of specific experimental data, a qualitative prediction of the solubility of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol can be made based on the "like dissolves like" principle.[8] The molecule's structure suggests a nuanced solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The phenolic hydroxyl group can participate in hydrogen bonding with protic solvents. However, the significant non-polar surface area contributed by the trifluoromethyl and isopropoxy groups, along with the aromatic ring, will likely limit aqueous solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | These solvents can act as hydrogen bond acceptors, interacting favorably with the phenolic proton. Their overall polarity is well-suited to solvate the various functional groups of the molecule. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The aromatic ring of toluene may exhibit favorable π-π stacking interactions with the phenyl ring of the solute, leading to moderate solubility. The highly non-polar nature of hexane will likely result in poor solvation of the more polar functionalities of the molecule. |

Factors Influencing Solubility

The solubility of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol is governed by a delicate interplay of intermolecular forces and the physicochemical properties of both the solute and the solvent.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. books.rsc.org [books.rsc.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. azolifesciences.com [azolifesciences.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. haltermann-carless.com [haltermann-carless.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Efficacy: A Technical Whitepaper on Trifluoromethyl-Substituted Phenols

Introduction: The Fluorine Advantage in Molecular Design

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a highly validated methodology for optimizing molecular efficacy. Among fluorinated motifs, trifluoromethyl-substituted phenols (TFMPs) represent a critical class of building blocks. By appending a trifluoromethyl (

As a Senior Application Scientist, the goal of this guide is to move beyond superficial descriptions and deconstruct the causality behind the physicochemical behaviors of TFMPs, while providing field-proven, self-validating protocols for their synthesis and application in drug development.

Physicochemical Causality: Stereoelectronic Effects of the Group

To utilize TFMPs effectively, one must understand the push-pull dynamics of the

When positioned on a phenol, this electron-withdrawing nature stabilizes the phenoxide anion formed upon deprotonation, drastically lowering the

Quantitative Data Summary: Physicochemical Properties

The positional isomerism of the

| Compound | CAS Number | Boiling Point | Key Application / Derivative | |

| 2-Trifluoromethylphenol | 444-30-4 | 8.12 | 147–148 °C | Agrochemical intermediates |

| 3-Trifluoromethylphenol | 98-17-9 | 8.96 | 178–179 °C | Travoprost (antiglaucoma agent) synthesis |

| 4-Trifluoromethylphenol | 402-45-9 | 8.67 | 71.5–72 °C (at 8 mmHg) | Fluoxetine (SSRI antidepressant) synthesis |

Data aggregated from 2[2] and 3[3].

Mechanistic Impact in Pharmacokinetics: The SSRI Paradigm

One of the most prominent examples of a TFMP derivative in drug development is the antidepressant Fluoxetine (Prozac), which features a 4-trifluoromethylphenoxy moiety. The inclusion of the

-

Metabolic Shielding: Cytochrome P450 oxidases typically degrade drugs via single-electron oxidative mechanisms at electron-rich aromatic sites. The strong carbon-fluorine bonds and the electron-withdrawing nature of the

group deactivate the aromatic ring toward electrophilic oxidation, significantly prolonging the drug's half-life4[4]. -

Target Affinity: The

group acts as a potent hydrogen bond acceptor and participates in hydrophobic interactions within the binding pocket of the Serotonin Transporter (SERT), resulting in a six-fold increase in selective reuptake inhibition compared to non-fluorinated analogs[1].

Fig 1. Mechanism of action for fluoxetine, illustrating SERT inhibition by the -CF3 phenoxy motif.

Synthetic Methodologies: Overcoming the O-Trifluoromethylation Barrier

Synthesizing aryl trifluoromethyl ethers directly from unprotected phenols is notoriously difficult. This difficulty arises from the Hard-Soft Acid-Base (HSAB) mismatch: the hard phenoxide oxygen is a poor nucleophile for soft

Historically, researchers relied on harsh, toxic reagents like

-

Biocatalytic Approaches: Recent innovations utilize laccase enzymes to generate phenol radical cations under mild conditions, which subsequently recombine with

radicals[4]. -

Sequential Xanthalation: A highly reliable, bench-stable chemical approach involves converting the phenol into an aryl xanthate, followed by desulfurative fluorination. This transforms the hard oxygen into a soft sulfur intermediate, perfectly aligning the reactivity profile for fluorination5[5].

Experimental Protocol: Sequential Xanthalation and O-Trifluoromethylation

The following protocol details the conversion of a phenol to an aryl trifluoromethyl ether. This method is selected for its operational simplicity, avoidance of highly corrosive HF gas, and broad functional group tolerance[5][6].

Causality Behind Reagent Selection:

-

Triethylamine (

): Acts as a mild base to deprotonate the phenol without causing unwanted side reactions (like ring thiocarbonylation) that stronger bases might induce. -

Imidazolium Reagent: Serves as the electrophilic thiocarbonyl source. It is preferred over traditional reagents because its leaving group (imidazole) is benign and easily washed away.

-

XtalFluor-E & NFSI: In the desulfurative fluorination step, XtalFluor-E provides a safe, nucleophilic fluoride source, while N-fluorobenzenesulfonimide (NFSI) acts as an electrophilic activator for the sulfur atom, breaking the C-S bond to allow fluoride trapping.

Step-by-Step Methodology:

Part A: Xanthate Formation

-

Preparation: In an

-flushed round-bottom flask, dissolve the target phenol (2.00 mmol) in 10 mL of anhydrous acetonitrile ( -

Deprotonation: Add triethylamine (2.2 mmol, 1.1 equiv) to the solution and cool the mixture to 0 °C using an ice bath. Self-Validation Check: The solution should remain homogeneous; precipitation indicates moisture contamination.

-

Xanthalation: Slowly add the imidazolium methylthiocarbonothioyl salt (2.00 mmol, 1.0 equiv). Stir the reaction at 0 °C for 1 hour.

-

Isolation: Monitor completion via TLC (Hexanes/EtOAc). Once complete, quench with water, extract with dichloromethane (3 x 15 mL), dry over anhydrous

, and concentrate in vacuo. Purify the crude aryl xanthate via silica gel chromatography.

Part B: Desulfurative Fluorination

5. Activation: In a 20 mL screw-cap vial, dissolve the purified aryl xanthate (1.00 mmol) in dichloromethane (5 mL).

6. Fluorination: Add XtalFluor-E (3.00 mmol) and NFSI (3.00 mmol) to the solution. Stir at room temperature under atmospheric conditions for 12 hours. Self-Validation Check: The reaction will gradually change color as the sulfur leaving group is oxidized and displaced.

7. Final Purification: Quench the reaction with saturated aqueous

Fig 2. Sequential xanthalation and desulfurative fluorination workflow for O-trifluoromethylation.

References

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL

- The Intricacies of Trifluoromethylphenols: A Deep Dive into Reactivity and Application Source: Benchchem URL

- 4-Trifluoromethylphenol CAS#: 402-45-9 Source: ChemicalBook URL

- Biocatalytic Trifluoromethylation of Unprotected Phenols Source: ResearchGate URL

- A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers Source: eScholarship URL

Sources

The Evolution of Fluorinated Phenols: From Discovery to Advanced Late-Stage Functionalization in Drug Design

Introduction & Historical Context

The incorporation of fluorine into aromatic systems represents one of the most profound structural interventions in modern medicinal chemistry. Fluorinated phenols, in particular, have evolved from niche chemical curiosities to privileged scaffolds in fragment-based drug discovery and advanced materials science.

The history of fluorinated phenols is inextricably linked to the broader evolution of organofluorine chemistry. The seminal breakthrough occurred in 1927 with the discovery of the Balz-Schiemann reaction, which provided the first reliable, scalable method for synthesizing fluoroarenes via the thermal decomposition of diazonium tetrafluoroborate salts[1]. Prior to this, the extreme reactivity of fluorine gas (

As our understanding of metabolic pathways deepened, the strategic placement of fluorine on phenolic rings became a cornerstone of rational drug design. Today, nearly 20% of administered drugs contain at least one fluorine atom, a testament to the element's ability to impart a synergistic combination of physicochemical properties[2].

Physicochemical Rationale: The "Fluorine Effect"

As application scientists, we do not add fluorine arbitrarily; every substitution is a calculated intervention designed to solve specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities. The causality behind the "fluorine effect" in phenols rests on three pillars:

-

pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. When substituted onto a phenol ring, it exerts a strong electron-withdrawing inductive effect (-I), stabilizing the resulting phenoxide anion. This significantly lowers the

of the hydroxyl group. -

Enhanced Lipophilicity: Despite lowering the

(which typically increases aqueous solubility when ionized), the C-F bond itself is highly lipophilic. The neutral form of a fluorinated phenol exhibits a higher partition coefficient (Log P) than its unfluorinated counterpart. -

Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol). Placing a fluorine atom at sites of known metabolic liability (e.g., the para-position) effectively blocks cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life[3].

To illustrate this, we summarize the quantitative impact of progressive fluorination on the physicochemical properties of phenol in the table below.

Table 1: Physicochemical Impact of Fluorination on Phenol Derivatives

| Compound | Substitution Pattern | Estimated | Estimated Log P | Primary Application Impact |

| Phenol | None | 9.95 | 1.46 | Baseline reference |

| 3-Fluorophenol | meta | 9.28 | 1.70 | Mild |

| 4-Fluorophenol | para | 9.90 | 1.80 | Blocks para-oxidation by CYP450 enzymes |

| 2,4,6-Trifluorophenol | ortho, ortho, para | ~7.40 | ~2.20 | Physiological pH ionization, high membrane affinity |

| Pentafluorophenol | Fully substituted | ~5.50 | ~3.00 | Used as a highly reactive ester in peptide synthesis |

Data synthesized from spectroscopic investigations of fluorinated phenols as pH-sensitive probes ([4]).

Foundational Synthesis: The Balz-Schiemann Workflow

For decades, the Balz-Schiemann reaction remained the industrial standard for synthesizing simple fluorinated phenols. However, directly diazotizing an aminophenol often leads to the oxidative degradation of the electron-rich phenol ring into a quinone byproduct.

To circumvent this, a self-validating protocol requires the temporary protection of the hydroxyl or amine group. Below is the optimized workflow and protocol for the synthesis of 4-fluorophenol.

Caption: Optimized Balz-Schiemann workflow utilizing amine protection to prevent quinone formation.

Protocol 1: Synthesis of 4-Fluorophenol via Modified Balz-Schiemann Reaction

Adapted from established technical support protocols ([5]).

Objective: To synthesize 4-fluorophenol while suppressing tarry residue formation and O-alkylation byproducts.

-

Protection of the Amine:

-

Suspend 4-aminophenol (1.0 eq) in a reaction flask.

-

Add acetic anhydride (1.2 eq) in the presence of pyridine (catalytic) to form 4-acetamidophenol. Causality: Acetylation reduces the nucleophilicity of the amine, preventing premature oxidation during the subsequent nitrosation step.

-

-

Diazotization:

-

Suspend the 4-acetamidophenol in an aqueous solution of fluoroboric acid (

) and cool to 0–5 °C using an ice-salt bath. -

Slowly add a chilled aqueous solution of sodium nitrite (

) dropwise, strictly maintaining the temperature below 5 °C to prevent premature nitrogen evolution.

-

-

Isolation of the Diazonium Salt:

-

The 4-acetamidophenyl diazonium tetrafluoroborate will precipitate as a crystalline solid.

-

Filter the solid and wash sequentially with cold water, cold methanol, and diethyl ether. Causality: Cold methanol removes unreacted organic impurities without dissolving the highly polar diazonium salt, ensuring a self-validating purity check before the dangerous thermal step.

-

-

Thermal Decomposition:

-

Dry the salt carefully under vacuum. Gently heat the dry salt to induce decomposition. The reaction will evolve

and

-

-

Deprotection & Isolation:

-

Hydrolyze the acetamido group by refluxing the crude intermediate in mineral acid (e.g., 6N HCl) until a pH of 3-7 is stabilized.

-

Extract the resulting 4-fluorophenol with dichloromethane, dry over anhydrous

, and purify via vacuum distillation.

-

Modern Advances: Oxidative & Transition-Metal Catalyzed Fluorination

While the Balz-Schiemann reaction is robust for simple arenes, it lacks the functional group tolerance required for Late-Stage Functionalization (LSF) of complex pharmaceutical intermediates. Modern methodologies utilize oxidative fluorination and transition-metal catalysis to achieve precise C-H to C-F conversions.

Hypervalent Iodine-Mediated Oxidative Fluorination

In 2002, dearomative fluorination of phenols was pioneered using hypervalent iodine reagents combined with nucleophilic fluoride sources like

Caption: Mechanism of hypervalent iodine-mediated oxidative fluorination of phenols.

Gold-Catalyzed Synthesis of Fluorinated Scaffolds

For highly functionalized building blocks, transition metals like Gold (Au) offer unparalleled regioselectivity. Gold-catalyzed insertion of hydrogen fluoride into gold carbene intermediates allows for the synthesis of fluorinated 1,3-dicarbonyls, which can be cyclized into complex fluorinated phenols.

Protocol 2: Gold-Catalyzed Fluorination of Alkynyl Esters

Adapted from NIH PMC literature on divergent syntheses ([7]).

Objective: To synthesize a 2-fluoro-1,3-dicarbonyl precursor for downstream[3+3] cyclization into heavily substituted fluorinated phenols.

-

Reaction Setup:

-

In a dry Schlenk tube under an argon atmosphere, dissolve the alkynyl ester starting material in anhydrous dichloromethane (DCM).

-

Add the N-oxide oxidant to generate the required reactive intermediate.

-

-

Catalyst & Fluoride Addition:

-

Add the gold catalyst, JohnPhosAuNTf2 (5 mol%, 7.75 mg). Causality: The bulky JohnPhos ligand stabilizes the cationic gold center, preventing catalyst aggregation while promoting the formation of the gold carbene.

-

Introduce the HF source (e.g., HF-pyridine or

) and heat the mixture to 40 °C.

-

-

Monitoring & Quenching:

-

Monitor the reaction via TLC (typically requires 4 to 12 hours).

-

Upon completion, quench the highly acidic mixture carefully with saturated aqueous sodium bicarbonate (

) until gas evolution ceases.

-

-

Extraction & Cyclization:

-

Extract the aqueous layer with DCM, wash the combined organic layers with 1N HCl, and dry over anhydrous

. -

Downstream Application: The isolated fluorinated 1,3-dicarbonyl can then undergo a [3+3] cyclization with 1,3-bis(silyl enol ethers) to yield highly functionalized fluorinated phenols that are inaccessible via traditional electrophilic aromatic substitution.

-

Conclusion

The trajectory of fluorinated phenol synthesis—from the volatile, hazardous origins of early fluorine gas experiments to the elegant, atom-economical transition-metal catalyzed pathways of today—mirrors the maturation of organic chemistry itself. By understanding the profound physicochemical causality of the C-F bond, drug development professionals can continue to leverage these protocols to design therapeutics with optimized lipophilicity, tuned

References

-

RSC Advances Title: Spectroscopic investigation of fluorinated phenols as pH-sensitive probes Source: Royal Society of Chemistry (RSC) URL:[Link]

-

NIH PubMed Central (PMC) Title: Gold-catalyzed Fluorination of Alkynyl Esters and Ketones: Efficient Access to Fluorinated 1,3-Dicarbonyl Compounds Source: National Institutes of Health URL:[Link]

-

CAS Research Title: Chemically oxidative fluorination with fluoride ions Source: Chinese Academy of Sciences (CAS) URL:[Link]

-

WUR eDepot Title: Quantitative structure activity relationships for the biotransformation and toxicity of halogenated benzene-derivatives Source: Wageningen University & Research URL:[Link]

-

MDPI Catalysts Title: Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions Source: MDPI URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Gold-catalyzed Fluorination of Alkynyl Esters and Ketones: Efficient Access to Fluorinated 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Derivatization of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol for Biological Screening

Executive Summary & Scaffold Analysis

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (CAS: 2635937-92-5) represents a "privileged scaffold" in modern drug discovery. Its structural motif combines three critical features for bioactivity:

-

Electronic Modulation: The electron-withdrawing trifluoromethyl (-CF

) and fluoro (-F) groups significantly lower the pKa of the phenolic hydroxyl compared to unsubstituted phenol (predicted pKa ~7.5–8.5), enhancing H-bond donor capability in the neutral state while stabilizing the phenoxide anion at physiological pH. -

Lipophilic Bulk: The isopropoxy group provides a steric handle that often improves blood-brain barrier (BBB) permeability and fits into hydrophobic pockets (e.g., in GABA

receptors or kinase allosteric sites). -

Metabolic Blocking: The 2-F and 5-CF

substituents block common sites of CYP450-mediated aromatic hydroxylation, potentially extending half-life (

This guide provides validated protocols for derivatizing this scaffold to create Structure-Activity Relationship (SAR) libraries , Prodrugs , and Chemical Biology Probes .

Chemical Profile

| Property | Specification | Implication for Derivatization |

| Molecular Weight | 238.18 g/mol | Ideal for fragment-based drug discovery (FBDD). |

| Acidity (pKa) | ~7.8 (Predicted) | More acidic than phenol (pKa 10). The conjugate base is less nucleophilic; requires stronger electrophiles or optimized catalysts. |

| Nucleophilicity | Low | Standard Williamson ether synthesis may require Cesium bases (Cs |

| 19F NMR Signatures | -60 ppm (CF | Excellent handle for monitoring reaction progress without workup. |

Decision Matrix: Selecting the Right Derivative

Before synthesis, select the derivatization pathway based on your biological assay requirements.

Figure 1: Strategic workflow for scaffold derivatization based on screening intent.

Protocol A: SAR Library Synthesis (Etherification)

Objective: Create stable ether analogs to probe the steric depth of the target binding pocket.

Challenge: The electron-deficient nature of the phenol makes the phenoxide a poor nucleophile.

Solution: Use Cesium Carbonate (Cs

Materials

-

Substrate: 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (1.0 equiv)

-

Electrophiles: Alkyl halides (R-Br or R-I) (1.2 equiv)

-

Base: Cesium Carbonate (Cs

CO -

Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology

-

Activation: In a dried reaction vial, dissolve the phenol (100 mg, 0.42 mmol) in anhydrous DMF (4.0 mL). Add Cs

CO -

Stirring: Stir at Room Temperature (RT) for 15 minutes. The solution may turn slight yellow, indicating phenoxide formation.

-

Addition: Add the alkyl halide (0.50 mmol) dropwise.

-

Note: For unreactive chlorides, add a catalytic amount of TBAI (tetrabutylammonium iodide).

-

-

Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[1]

-

Why 60°C? Electron-poor phenols react sluggishly at RT.

-

-

Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMF, then brine. Dry over Na

SO -

Purification: Flash chromatography. These ethers are typically highly lipophilic.

Protocol B: Prodrug Synthesis (Carbamylation)

Objective: Synthesize carbamates to mask the phenolic hydroxyl, improving oral bioavailability or CNS penetration. Carbamates are generally more hydrolytically stable than esters but cleavable by specific esterases/amidases.

Materials

-

Substrate: Phenol Scaffold (1.0 equiv)

-

Reagent: Carbamoyl Chloride (RR'N-COCl) or Isocyanate (R-NCO)

-

Base: Diisopropylethylamine (DIPEA) or NaH (for weak nucleophiles)

-

Catalyst: DMAP (10 mol%)

Step-by-Step Methodology (Isocyanate Method)

-

Setup: Dissolve phenol (100 mg, 0.42 mmol) in DCM (4 mL).

-

Catalysis: Add DIPEA (1.5 equiv) and DMAP (0.1 equiv).

-

Addition: Add the isocyanate (e.g., morpholine-4-carbonyl chloride for solubility or phenyl isocyanate) (1.2 equiv).

-

Reaction: Stir at RT for 2–6 hours.

-

Validation: The appearance of a new carbonyl peak in IR (~1720 cm

) confirms conversion.

-

-

Quench: Add saturated NH

Cl solution. Extract with DCM.[2]

Protocol C: Chemical Biology Probe (Click Chemistry Handle)

Objective: Install a terminal alkyne (propargyl group) to enable Activity-Based Protein Profiling (ABPP). This allows the researcher to "fish out" the target protein using biotin-azide after cell treatment.

Mechanism

The propargyl ether is metabolically stable and small enough to minimize steric clash within the binding site.

Figure 2: Synthesis of the ABPP probe via propargylation.

Detailed Protocol

-

Reagent Prep: Use Propargyl bromide (80% in toluene). Caution: Lachrymator.

-

Reaction: Combine Phenol (1 equiv), K

CO-

Note: Acetone reflux is gentler and allows for easier workup (filtration of salts and evaporation), but DMF is required if the reaction is slow.

-

-

Monitoring: The product will be less polar than the starting phenol.

-

Click Reaction Test: To validate the probe, perform a mock Click reaction with Benzyl Azide, CuSO

, and Sodium Ascorbate in tBuOH/Water to confirm the alkyne is accessible.

Quality Control & Validation Data

For biological screening, compound purity must exceed 95%.

| Analytical Method | Expected Observation | Pass Criteria |

| LC-MS (ESI-) | [M-H] | Single peak >95% AUC. |

| 1H NMR (DMSO-d6) | Doublet of doublets (Ar-H) | Integration matches substituent stoichiometry. |

| 19F NMR | Signal 1: ~ -61 ppm (CF | No extraneous F peaks (indicates clean substitution). |

| Solubility | DMSO Stock | Clear solution at 10 mM. |

References

-

ChemScene. (2024). Product Data Sheet: 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (CAS 2635937-92-5).[3] Retrieved from

-

Johnstone, R. A., & Rose, M. E. (1979).[4] A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids.[4] Tetrahedron, 35(18), 2169-2173. (Validation of Williamson Ether Synthesis protocols).

- Cerezo, A. B., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis. Journal of Advanced Research.

-

BenchChem. (2025).[2][5][6] Application Note: Alkylation of Phenols and Carboxylic Acids.[2] Retrieved from

- Sigma-Aldrich. (n.d.). Protocol for Mitsunobu Reaction of Phenols. (Alternative protocol for sterically hindered alcohols).

Disclaimer: This guide is for research use only. Always consult Safety Data Sheets (SDS) before handling fluorinated phenols and alkylating agents.

Sources

- 1. Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

analytical methods for 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol quantification (HPLC, GC-MS)

Application Note: Comprehensive Analytical Protocols for the Quantification of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol

Introduction & Chemical Profiling

The quantification of highly substituted fluorinated phenols, such as 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol (CAS: 2635937-92-5) , presents unique chromatographic and ionization challenges. This molecule features a phenolic hydroxyl group flanked by highly electronegative moieties: a trifluoromethyl (-CF3) group and a fluorine (-F) atom, along with a bulky isopropoxy ether linkage.

Mechanistic Rationale for Analytical Strategy: The strong electron-withdrawing nature of the -CF3 and -F groups significantly lowers the pKa of the phenolic -OH compared to unsubstituted phenol (pKa ~10). This increased acidity makes the compound highly amenable to deprotonation, yielding a stable phenoxide ion [M-H]⁻. Consequently, Negative Electrospray Ionization (ESI-) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is exceptionally sensitive for this analyte. Conversely, in Gas Chromatography-Mass Spectrometry (GC-MS), the active hydroxyl group can interact with active sites in the GC inlet or column, leading to peak tailing and signal degradation. While direct injection is possible on highly deactivated silarylene columns[1], pre-column silylation derivatization is recommended to mask the active hydrogen, thereby increasing volatility, improving peak symmetry, and lowering the limit of quantification (LOQ)[2].

This guide outlines two orthogonal, self-validating methodologies for the robust quantification of this compound: a high-throughput LC-MS/MS approach and a trace-level GC-EI-MS approach.